Propaquizafop

Vue d'ensemble

Description

Propaquizafop est un herbicide sélectif, post-émergence utilisé pour contrôler les mauvaises herbes annuelles et vivaces dans diverses cultures telles que la betterave sucrière, le soja, le tournesol et les légumes . Il appartient à la famille chimique des aryloxyphénoxypropionates (FOPs) et est connu pour son action systémique, étant absorbé par le feuillage et transloqué dans toute la plante .

Applications De Recherche Scientifique

Propaquizafop has several scientific research applications:

Agriculture: It is widely used as a herbicide to control grass weeds in crops like sugar beets, soybeans, and sunflowers.

Environmental Studies: Research on the dissipation and persistence of this compound in soil and its impact on soil properties has been conducted.

Toxicology: Studies have been carried out to assess the ecotoxicity and human health risks associated with this compound.

Mécanisme D'action

Target of Action

Propaquizafop, also known as Shogun, primarily targets the enzyme Acetyl-CoA Carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, a vital process for plant growth and development .

Mode of Action

This compound acts as an inhibitor of ACCase . By binding to this enzyme, it prevents the synthesis of fatty acids, thereby disrupting the normal growth and development of the plant . This interaction leads to the death of the plant, making this compound an effective herbicide.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . ACCase, the enzyme inhibited by this compound, catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis . By inhibiting ACCase, this compound disrupts this pathway, leading to a deficiency in essential fatty acids and ultimately causing plant death.

Pharmacokinetics

It is known that this compound is a systemic herbicide, indicating that it is absorbed and distributed within the plant to exert its herbicidal effect .

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting ACCase and disrupting fatty acid biosynthesis, this compound causes a deficiency in essential fatty acids. This deficiency impairs the normal growth and development of the plant, ultimately leading to plant death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the herbicide’s effectiveness can be affected by the presence of other plants, the type of soil, and weather conditions . .

Analyse Biochimique

Biochemical Properties

Propaquizafop interacts with the enzyme acetyl-CoA carboxylase (ACCase), which plays a crucial role in fatty acid synthesis . The herbicide acts as an inhibitor of ACCase, disrupting the normal biochemical reactions within the plant . This interaction with ACCase is the primary mode of action of this compound .

Cellular Effects

This compound affects various types of cells, primarily those of unwanted grasses and weeds . It influences cell function by inhibiting the ACCase enzyme, which disrupts fatty acid synthesis, a vital process for cell growth and division . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ACCase enzyme, inhibiting its function . This binding interaction disrupts the enzyme’s ability to catalyze the production of malonyl-CoA, a key molecule in fatty acid synthesis . This inhibition leads to a decrease in fatty acid production, affecting cell growth and division .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . The persistence of this compound was studied in two different soils under controlled laboratory simulated conditions . This compound was found to follow first-order kinetics, with half-life values ranging from 25.29-27.63 days .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, the European Food Safety Authority concluded that the long-term and short-term intake of residues occurring in food from the existing uses of this compound is unlikely to present a risk to consumer health .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid synthesis . By inhibiting the ACCase enzyme, this compound disrupts this pathway, leading to a decrease in the production of fatty acids .

Transport and Distribution

It is known that this compound is a systemic herbicide, meaning it is absorbed and translocated within the plant .

Subcellular Localization

As a systemic herbicide, it is likely to be distributed throughout the plant cells

Méthodes De Préparation

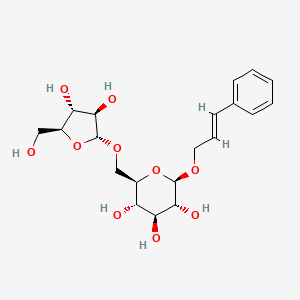

Propaquizafop est synthétisé par une série de réactions chimiques impliquant l'estérification de l'acide 2-(4-(6-chloroquinoxalin-2-yloxy)phénoxy)propanoïque avec le 2-(isopropylidèneamino)oxyéthanol . La réaction implique généralement l'utilisation de solvants tels que l'acétonitrile et de réactifs tels que l'acétophénone . Les méthodes de production industrielle emploient souvent la chromatographie liquide haute performance (CLHP) pour la purification et l'analyse du composé .

Analyse Des Réactions Chimiques

Propaquizafop subit plusieurs types de réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont moins courantes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant l'atome de chlore dans sa structure.

Les réactifs courants utilisés dans ces réactions comprennent l'eau pour l'hydrolyse et divers agents oxydants ou réducteurs pour d'autres réactions. Les principaux produits formés à partir de ces réactions sont le quizalofop et d'autres métabolites apparentés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Études environnementales : Des recherches sur la dissipation et la persistance du this compound dans le sol et son impact sur les propriétés du sol ont été menées.

Toxicologie : Des études ont été menées pour évaluer l'écotoxicité et les risques pour la santé humaine associés au this compound.

Mécanisme d'action

This compound exerce ses effets herbicides en inhibant l'enzyme acétyl-CoA carboxylase (ACCase), qui est cruciale pour la biosynthèse des acides gras et la formation des lipides dans les plantes . Cette inhibition perturbe la croissance et le développement des mauvaises herbes, conduisant à leur mort éventuelle .

Comparaison Avec Des Composés Similaires

Propaquizafop est similaire à d'autres herbicides aryloxyphénoxypropionates tels que le quizalofop-P-éthyle et le fluazifop-P-butyle . il est unique dans sa structure moléculaire spécifique, qui comprend une partie quinoxaline, lui conférant des propriétés et une efficacité distinctes . D'autres composés similaires comprennent le clodinafop-propargyle et le cyhalofop-butyle .

Propriétés

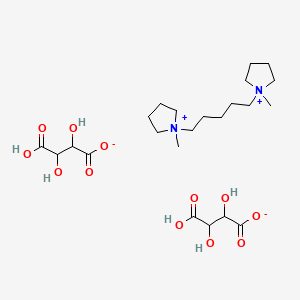

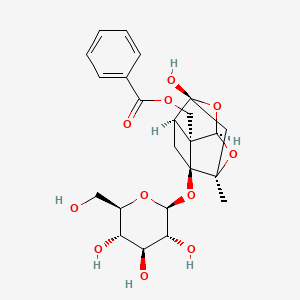

IUPAC Name |

2-(propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-22(27)15(3)30-17-5-7-18(8-6-17)31-21-13-24-20-12-16(23)4-9-19(20)25-21/h4-9,12-13,15H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROBCXTULYFHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869544 | |

| Record name | 2-((2-Propanylideneamino)oxy)ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-BROWN CRYSTALS. | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.06 (very poor) | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure at 20 °C: negligible | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

117422-09-0, 111479-05-1 | |

| Record name | 2-((2-Propanylideneamino)oxy)ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, 2-[[(1-methylethylidene)amino]oxy]ethyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

62-64 °C | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)